Product packaging for 2,6-Dimethylimidazo[1,2-b]pyridazine(Cat. No.:CAS No. 17412-39-4)

2,6-Dimethylimidazo[1,2-b]pyridazine

Cat. No.: B091742
CAS No.: 17412-39-4
M. Wt: 147.18 g/mol
InChI Key: VBYMFQBIVFYWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. These scaffolds are of paramount importance in medicinal chemistry, forming the structural basis of a vast number of natural products, vitamins, and synthetic drugs. It is estimated that more than 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov

The prevalence of heterocyclic structures in pharmaceuticals stems from their ability to form stable, three-dimensional frameworks that can be readily functionalized. This allows medicinal chemists to fine-tune the physicochemical properties of a molecule—such as its solubility, lipophilicity, and polarity—to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the heteroatoms can participate in crucial hydrogen bonding and other interactions with biological targets like enzymes and receptors, which is fundamental to a drug's mechanism of action. nih.gov The structural diversity and versatility of heterocyclic compounds make them indispensable tools in the development of treatments for a wide array of diseases, including cancer, infections, and inflammatory conditions. researchgate.netmdpi.com

The Imidazo[1,2-b]pyridazine (B131497) Nucleus as a Privileged Structure

Within the broad family of heterocycles, certain scaffolds are termed "privileged structures." This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby exhibiting a wide range of pharmacological activities. The imidazo[1,2-b]pyridazine nucleus is widely recognized as such a privileged scaffold. nih.gov

This fused heterocyclic system has been the subject of extensive research since the 1960s. The interest in this core has been significantly revitalized by the success of drugs like Ponatinib, a potent kinase inhibitor used in cancer therapy, which features the imidazo[1,2-b]pyridazine structure. nih.gov The rigid, planar nature of the imidazo[1,2-b]pyridazine ring system provides a stable platform for attaching various substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of this nucleus have been shown to possess an impressive array of biological activities, including:

Anticancer nih.gov

Anti-inflammatory nih.gov

Antibacterial nih.gov

Antiparasitic nih.gov

Antiviral nih.gov

Antimycobacterial researchgate.net

This remarkable versatility underscores the "privileged" status of the imidazo[1,2-b]pyridazine core and solidifies its importance as a key building block in the design of new therapeutic agents. nih.gov

Overview of Academic Research on 2,6-Dimethylimidazo[1,2-b]pyridazine and its Derivatives

While the broader imidazo[1,2-b]pyridazine scaffold has been extensively studied, academic research has primarily focused on derivatives with diverse and complex substitutions at various positions, rather than on the simple this compound parent compound itself. The strategy in medicinal chemistry is often to use the core scaffold as a foundation and introduce different functional groups at positions like C2, C3, and C6 to modulate biological activity and target specificity.

Research on this scaffold has led to the development of compounds targeting a range of diseases. For instance, various 2,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their potential in neurodegenerative diseases and cancer. Studies have explored how modifications at these positions influence the molecule's ability to act as a kinase inhibitor or as a ligand for specific biological targets. nih.govnih.gov

The following table summarizes selected research findings on various derivatives of the imidazo[1,2-b]pyridazine scaffold, illustrating the diverse therapeutic targets and applications being explored.

Derivative ClassSubstitutionsBiological Target / ApplicationKey Findings
Diaryl Urea (B33335) Derivatives Complex aryl urea groups at C3 and other substitutionsmTOR Kinase Inhibition (Anticancer)Compounds showed potent mTOR inhibitory activity (IC50 as low as 0.062 μM) and significant anti-proliferative effects against non-small cell lung cancer cell lines. nih.gov
Piperazine (B1678402)/Morpholine (B109124) Derivatives Morpholine at C6, Piperazine-based groups at C3Antimycobacterial (Anti-Tuberculosis)Certain amide derivatives exhibited potent in vitro activity against M. tuberculosis H37Rv strains at a concentration of 1.6 µg/mL. researchgate.net
Phenyl Derivatives Substituted phenyl groups at C2, various groups at C6Ligands for β-Amyloid Plaques (Alzheimer's Diagnosis)A derivative with a 4'-dimethylaminophenyl group at C2 and a methylthio group at C6 showed high binding affinity (Ki = 11.0 nM) to amyloid plaques. nih.gov
General Disubstituted Derivatives Various groups at C3 and C6Protein Kinase Inhibition (Antiparasitic)Derivatives showed selective inhibition of kinases like DYRKs and CLKs, with one compound being particularly potent against Plasmodium falciparum CLK1 (IC50 = 32 nM). researchgate.net

This body of research highlights that the true potential of the imidazo[1,2-b]pyridazine core is realized through strategic functionalization. While this compound serves as a structural starting point, it is the addition of more complex moieties at these and other positions that has yielded compounds with potent and selective biological activities in diverse therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B091742 2,6-Dimethylimidazo[1,2-b]pyridazine CAS No. 17412-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYMFQBIVFYWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618399
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-39-4
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dimethylimidazo 1,2 B Pyridazine and Analogues

Established Synthetic Routes to the Imidazo[1,2-b]pyridazine (B131497) Scaffold

The construction of the fundamental imidazo[1,2-b]pyridazine ring system can be achieved through various established chemical reactions. These methods provide reliable pathways to the core structure, which can then be further modified.

Condensation Reactions with α-Halogenocarbonyl Compounds

A primary and widely used method for synthesizing the imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halogenocarbonyl compound, such as an α-bromoketone. nih.govumich.edu This reaction proceeds under mild basic conditions, often using sodium bicarbonate. nih.gov The introduction of a halogen on the pyridazine (B1198779) ring has been shown to facilitate the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov In the absence of a halogen, the non-adjacent ring nitrogen in 3-aminopyridazine is more nucleophilic, leading to preferential alkylation at that site and hindering the desired bicyclic product formation. nih.gov

For instance, the reaction of 3-amino-6-(phenylthio)pyridazine (B1279446) with 1-bromopinacolone (B42867) in dimethylformamide at 100°C yields 2-t-butyl-6-(phenylthio)imidazo[1,2-b]pyridazine. umich.edu This general strategy allows for the introduction of various substituents at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core, depending on the choice of the starting materials.

Metal-Free Synthetic Protocols

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the use of potentially toxic and expensive metal catalysts. acs.orgnih.gov These protocols often focus on creating C-N bonds through alternative activation methods. While much of the research in this area has focused on the related imidazo[1,2-a]pyridine (B132010) scaffold, the principles can be extended to the synthesis of imidazo[1,2-b]pyridazines. acs.orgnih.gov These methods often involve reactions that proceed under mild, eco-friendly conditions. nih.gov

One such approach involves a pseudo-three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid under solventless conditions. acs.org Another green approach utilizes ammonium (B1175870) chloride in ethanol (B145695) for the synthesis of related fused imidazole (B134444) systems. nih.gov

Microwave and Ultrasound-Assisted Synthesis Techniques

To enhance reaction rates, improve yields, and often reduce environmental impact, microwave and ultrasound irradiation have been employed in the synthesis of imidazo[1,2-b]pyridazines and related heterocyclic systems. organic-chemistry.orgnih.govscispace.com

Microwave-assisted synthesis has been shown to be an efficient method for preparing various pyridazine derivatives. nih.govasianpubs.org For example, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, a related scaffold, was achieved with high yields by reacting 6-methylisocytosine with α-bromoacetophenones under microwave heating at 160°C for 20 minutes. nih.gov This technique often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. sciforum.net

Ultrasound-assisted synthesis offers another green and efficient alternative. organic-chemistry.orgmdpi.com This method has been successfully used to synthesize imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and 2-bromoacetophenone (B140003) derivatives in good to excellent yields with short reaction times. scispace.com The use of ultrasound can significantly accelerate reactions, often in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400). organic-chemistry.orgscispace.com

Targeted Synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazine Derivatives

Building upon the general synthetic routes, specific strategies have been developed to construct this compound and its derivatives with desired substitution patterns. These methods are crucial for structure-activity relationship (SAR) studies in drug discovery.

Strategies for Constructing Specific Substituted Imidazo[1,2-b]pyridazine Systems

The synthesis of specifically substituted imidazo[1,2-b]pyridazine systems often involves a multi-step approach, starting with the construction of a functionalized pyridazine precursor. For example, the synthesis of risdiplam, a drug containing a 2,8-dimethylimidazo[1,2-b]pyridazine (B13678787) moiety, highlights a sophisticated synthetic strategy. mdpi.com A key intermediate, 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine, is synthesized, which then undergoes further reactions to build the final complex molecule. mdpi.com

Another common strategy involves the modification of a pre-formed imidazo[1,2-b]pyridazine core. For instance, a series of imidazo[1,2-b]pyridazines were prepared where the 6-position was substituted with various amino groups. umich.edu This was achieved by reacting a 6-chloroimidazo[1,2-b]pyridazine (B1266833) intermediate with different amines. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents at specific positions of the imidazo[1,2-b]pyridazine ring. researchgate.netmdpi.com

Modular Synthetic Approaches for Analog Generation

Modular or "building block" approaches are highly valuable for generating libraries of analogs for medicinal chemistry research. nih.gov This strategy relies on the convergent synthesis of key intermediates that can be readily combined to produce a diverse range of final compounds.

A prime example is the use of a versatile intermediate like 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine. mdpi.com This compound can be coupled with various other building blocks to create a library of derivatives with different substituents at the 6-position. This modularity allows for the systematic exploration of the chemical space around the imidazo[1,2-b]pyridazine scaffold.

Another modular approach is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. This reaction allows for the rapid and efficient assembly of substituted imidazo[1,2-a]pyridines and related systems from three starting components. researchgate.net While not directly demonstrated for this compound, the principles of this multicomponent reaction could be adapted for the modular synthesis of its analogs.

Advanced Derivatization and Functionalization of the Core Structure

The imidazo[1,2-b]pyridazine scaffold, particularly this compound and its analogues, serves as a versatile platform for the development of novel compounds with significant biological activities. The functionalization and derivatization of this core structure are crucial for modulating its physicochemical properties and pharmacological effects. Research has demonstrated that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine ring are key to determining kinase selectivity and potency. nih.gov

Advanced synthetic strategies, primarily leveraging metal-catalyzed cross-coupling reactions, have enabled the introduction of a wide array of functional groups onto the imidazo[1,2-b]pyridazine nucleus. These methodologies have proven indispensable for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Metal-Catalyzed Cross-Coupling Reactions

Organometallic chemistry-based methods are central to the functionalization of the imidazo[1,2-b]pyridazine system. researchgate.net Various cross-coupling reactions have been successfully employed to introduce carbon-carbon and carbon-heteroatom bonds at different positions of the ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating C-C bonds. For instance, it has been used to synthesize 3- and 6-aryl-substituted imidazo[1,2-b]pyridazines. researchgate.net In the development of inhibitors for Transforming growth factor-β activated kinase (TAK1), an aryl substituent at the C-3 position was found to be crucial for activity. nih.gov Similarly, in the synthesis of ligands for β-amyloid plaques, various aryl and heteroaryl groups were introduced at the 2- and 6-positions to modulate binding affinity. nih.gov

Other Cross-Coupling Reactions: Besides Suzuki-Miyaura, other notable cross-coupling reactions used for the derivatization of the imidazo[1,2-b]pyridazine core include Sonogashira, Heck, Negishi, Kumada, and Stille reactions. researchgate.net These methods allow for the introduction of alkynyl, alkenyl, and a variety of other organic moieties, further expanding the chemical diversity of accessible analogues.

C-H Activation

Direct C-H activation has emerged as an atom-economical and efficient strategy for the functionalization of heterocyclic compounds. researchgate.net For the imidazo[1,2-b]pyridazine system, C-H activation has been utilized for:

C-Arylation: Introduction of aryl groups.

C-Benzylation: Introduction of benzyl (B1604629) groups.

C-Alkylation: Introduction of alkyl groups.

These direct functionalization methods often provide alternative routes to compounds that are otherwise accessible through traditional cross-coupling of pre-functionalized (e.g., halogenated) starting materials. researchgate.net

Functionalization at Specific Positions

The strategic substitution at different positions of the imidazo[1,2-b]pyridazine core has led to the discovery of compounds with enhanced biological profiles.

Position 6: This position has been a key focus for modification. For example, substituting position 6 with morpholine (B109124) or piperazine (B1678402) moieties has been shown to enhance kinase inhibition. nih.gov An efficient method for the C-6 amination of 6-halo-imidazo[1,2-b]pyridazines has also been developed, further highlighting the importance of this position for derivatization. researchgate.net

Table 1: Derivatization at Position 6 of the Imidazo[1,2-b]pyridazine Core and its Effect

Substituent at C6 Starting Material Effect/Application Reference
(2S,6R)-2,6-Dimethylmorpholine 3-bromo-6-chloroimidazo[1,2-b]pyridazine Enhanced TAK1 kinase inhibition nih.gov
Piperazine 3-bromo-6-chloroimidazo[1,2-b]pyridazine Enhanced kinase inhibition nih.gov
Methylthio 3-Amino-6-chloropyridazine High binding affinity for β-amyloid plaques nih.gov

Position 3: The introduction of substituents at the C-3 position is also critical. In the context of TAK1 inhibitors, the presence of an appropriate aryl substituent at this position, in combination with a 6-substituted morpholine or piperazine, afforded potent compounds. nih.gov

Table 2: Examples of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Analogues as TAK1 Inhibitors

Compound Name Substituent at C3 Substituent at C6 Biological Activity Reference
(2S,6R)-2,6-Dimethyl-4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)morpholine Phenyl (2S,6R)-2,6-Dimethylmorpholino TAK1 Kinase Inhibitor nih.gov
(2S,6R)-2,6-Dimethyl-4-(3-(pyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine Pyridin-4-yl (2S,6R)-2,6-Dimethylmorpholino TAK1 Kinase Inhibitor nih.gov
(2S,6R)-2,6-Dimethyl-4-(3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine Pyridin-3-yl (2S,6R)-2,6-Dimethylmorpholino TAK1 Kinase Inhibitor nih.gov

Derivatization for Specific Applications

The synthesis of analogues of this compound has been driven by the search for new therapeutic agents. For instance, 2,8-dimethylimidazo[1,2-b]pyridazine derivatives are key intermediates in the synthesis of Risdiplam, a drug used for the treatment of spinal muscular atrophy. mdpi.comnih.gov The development of a metal-complex catalyst-free synthesis for 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid highlights the ongoing efforts to create more efficient and scalable synthetic routes to these important building blocks. nih.gov

In another application, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov The structure-activity relationship studies revealed that a 2-(4'-Dimethylaminophenyl) moiety was beneficial for high binding affinity, while various substituents at the 6-position, such as methylthio, were well-tolerated. nih.gov

Structure Activity Relationship Sar and Structural Optimization

Strategic Modifications of the Imidazo[1,2-b]pyridazine (B131497) Core

Optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives involves systematic modifications to the core structure and its appendages. Research has focused on understanding how different functional groups at various positions influence target affinity, selectivity, and cellular potency.

The substitution pattern on the imidazo[1,2-b]pyridazine ring is a critical determinant of its biological activity. The electronic and steric properties of substituents at the C2, C3, C6, and C8 positions can drastically alter the molecule's interaction with its biological target.

Position 3: This position is vital for interaction with various kinases. For instance, in the development of I-kappa B kinase beta (IKKβ) inhibitors, optimization of the substituent at the 3-position was a key strategy. nih.gov Modifications at this site, often involving the introduction of aryl or heteroaryl moieties, directly influence binding affinity.

Position 6: The C6 position is another critical site for modulation. In the pursuit of IKKβ inhibitors, simultaneous optimization of the 6-position was crucial for enhancing both cell-free enzymatic inhibition and cell-based activity against TNFα production. nih.gov For Transforming growth factor-β-activated kinase 1 (TAK1) inhibitors, introducing substituted morpholine (B109124) or piperazine (B1678402) groups at the 6-position led to compounds with nanomolar potency. researchgate.net

Position 8: While less frequently discussed than other positions, C8 is also a site for modification. For example, the compound 3-(4-chloro-2-morpholinothiazol-5-yl)-2,6-dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine features a bulky alkyl group at this position, indicating its role in exploring specific binding pockets. nih.gov

The following table summarizes the general effects of substituents at these key positions based on various studies.

PositionCommon SubstituentsGeneral Impact on Biological ActivityTarget Class Examples
C2 Phenyl, Substituted Phenyl, MethylCrucial for activity; influences agonist/antagonist profile. nih.govBenzodiazepine Receptors, Kinases
C3 Aryl, Heteroaryl, Amide linkagesKey for kinase hinge binding; optimization enhances potency. nih.govIKKβ, TAK1
C6 Methyl, Morpholine, Piperazine, ArylModulates selectivity and cellular activity; solvent-exposed region. researchgate.netnih.govIKKβ, Mps1 Kinase
C8 AlkylExplores hydrophobic pockets; can influence pharmacokinetics. nih.govKinases

Beyond the core itself, the modification of side chains attached to the imidazo[1,2-b]pyridazine nucleus is a primary strategy for lead optimization. These modifications can improve target engagement, enhance cell permeability, and tune metabolic stability. For example, in a series of Nek2 inhibitors based on the related imidazo[1,2-a]pyridine (B132010) scaffold, extensive SAR studies on the side chains led to the identification of compound 28e with an IC50 of 38 nM, demonstrating the power of side chain optimization. nih.govdocumentsdelivered.com Similarly, for metabotropic glutamate (B1630785) 2 (mGlu2) receptor positive allosteric modulators (PAMs), substituting the core with an alkyl chloroaryl ether side chain was beneficial for activity. researchgate.net

Scaffold Hopping Strategies and Analog Exploration

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures that maintain the essential pharmacophoric features of a known active compound. chimia.ch This technique is employed to discover compounds with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.

The imidazo[1,2-b]pyridazine scaffold can be considered a "hop" from other biologically relevant cores, or it can serve as the starting point for exploration. For instance, researchers have successfully used in silico methods based on 3D shape and electrostatics to hop from triazolopyridine and imidazopyridine scaffolds to a novel imidazo[1,2-a]pyrazin-8-one core for developing mGlu2 PAMs. researchgate.net This strategy was successful because the new scaffold maintained key hydrogen bond acceptor features and substituent vectors. researchgate.net In another example, scaffold hopping from the natural product aurones led to the design of 2-arylideneimidazo[1,2-a]pyridine-3-ones as highly potent topoisomerase IIα inhibitors, with nanomolar instead of micromolar activity. nih.gov These examples highlight that related N-fused heterocyclic systems can serve as effective bioisosteres for the imidazo[1,2-b]pyridazine ring.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interaction Profiling (Molecular Docking)

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the imidazo[1,2-b]pyridazine (B131497) core, docking studies have been instrumental in understanding their mechanism of action at an atomic level.

Molecular docking simulations for various imidazo[1,2-b]pyridazine derivatives have successfully identified critical amino acid residues within the binding pockets of several protein targets, primarily kinases. These interactions are fundamental to the inhibitory activity of the compounds.

For instance, in studies of imidazo[1,2-b]pyridazine-based inhibitors of Transforming growth factor-β activated kinase (TAK1), docking models revealed key interactions within the ATP-binding site. A significant hydrogen bond was identified between the imidazo[1,2-b]pyridazine core (specifically at H2) and the backbone of Ala-107. nih.gov Additionally, hydrophobic interactions with residues such as Cys-174, Lys-63, and Gly-45 were found to be crucial for the stable binding of these inhibitors. nih.gov

Similarly, for Tyk2 JH2 inhibitors featuring the imidazo[1,2-b]pyridazine scaffold, computational and crystallographic data highlight two primary hydrogen bond networks. One network forms at the hinge region, involving hydrogen bonds between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690. nih.gov A second network occurs near the gatekeeper residue, where a C3 amide substituent on the core forms hydrogen bonds with the NH of Lys642 and the carbonyl of Glu688, often mediated by a water molecule. nih.gov

Table 1: Key Interacting Residues for Imidazo[1,2-b]pyridazine Derivatives with Protein Kinases
Protein TargetInteracting ResiduesInteraction TypeReference Compound Class
TAK1Ala-107Hydrogen Bond6-substituted imidazo[1,2-b]pyridazines
TAK1Lys-63, Cys-174, Gly-45Hydrophobic Interaction6-substituted imidazo[1,2-b]pyridazines
Tyk2 JH2Val690Hydrogen Bond (Hinge Region)6-anilino imidazo[1,2-b]pyridazines
Tyk2 JH2Lys642, Glu688Hydrogen Bond (Gatekeeper Region)6-anilino imidazo[1,2-b]pyridazines

The combination of molecular docking with experimental techniques like X-ray crystallography provides a validated, high-resolution view of the ligand's binding mode. For the imidazo[1,2-b]pyridazine class, this integration has been pivotal. A co-crystal structure of a derivative bound to the Tyk2 JH2 pseudokinase domain confirmed the binding mode predicted by docking, showing the precise hydrogen bond networks with hinge and gatekeeper residues. nih.gov

Interestingly, structural analysis of imidazo[1,2-b]pyridazines as PIM kinase inhibitors revealed a surprising and atypical binding mode. Instead of interacting with the conserved kinase hinge region, which is common for ATP-competitive inhibitors, the high-resolution crystal structure of a PIM1-inhibitor complex showed the compound binding to the N-terminal lobe αC helix. semanticscholar.org This discovery classifies these molecules as ATP competitive but not ATP mimetic, which helps explain their enhanced selectivity compared to conventional kinase inhibitors. semanticscholar.org

In Silico Prediction of Target Engagement and Efficacy

Computational approaches are increasingly used to predict which proteins a compound might interact with (target engagement) and its potential biological effect (efficacy). The 2,6-dimethylimidazo[1,2-b]pyridazine scaffold has been identified in compounds with high affinity for diverse biological targets through such predictive and screening methods.

One notable example is the compound 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), which was identified as a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. nih.gov In vitro binding assays confirmed the high-affinity engagement predicted by computational models, with MTIP showing subnanomolar affinity for the human CRF1 receptor and no significant activity at the related CRF2 receptor or other common drug targets. nih.gov

Another derivative, phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC), was identified as a potent, selective, and non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). nih.gov This discovery highlights the utility of in silico methods in identifying compounds that act through non-competitive mechanisms, a valuable attribute in drug development.

Table 2: Predicted and Confirmed Targets for this compound Derivatives
Compound NameTargetPredicted/Confirmed Activity
MTIPCorticotropin-Releasing Factor Receptor 1 (CRF1)Potent and selective antagonist
PDDCNeutral Sphingomyelinase 2 (nSMase2)Potent and selective non-competitive inhibitor

Rational Design and Virtual Screening for Novel Analogues

Rational design and virtual screening are powerful computational strategies that leverage structural information to discover and optimize new chemical entities. These approaches have been applied to the imidazo[1,2-b]pyridazine core to develop novel analogues with enhanced therapeutic properties.

In the development of Haspin kinase inhibitors, a lead structure from the imidazo[1,2-b]pyridazine class was rapidly optimized using a combination of crystal structures and effective docking models. nih.gov This structure-based design approach allowed for targeted modifications to the scaffold, leading to inhibitors with potent in vitro activity in the low nanomolar range. nih.gov

Similarly, structure-based design has been employed to develop imidazo[1,2-b]pyridazine derivatives as dual inhibitors of c-Met and VEGFR2 kinases. nih.gov By analyzing co-crystal structures of these kinases with known inhibitors, researchers designed novel derivatives with optimized substitutions to effectively target both enzymes. nih.gov This rational approach is crucial for creating multi-targeted agents for complex diseases like cancer.

Virtual screening, which involves computationally screening large libraries of compounds against a protein target, has also proven effective. An innovative virtual screening collaboration was used to explore the imidazo[1,2-a]pyridine (B132010) scaffold (a related core structure), rapidly expanding the hit chemotype and improving antiparasitic activity and selectivity. nih.gov This demonstrates the power of in silico screening to quickly explore chemical space and identify promising new analogues for further development. The imidazo[1,2-b]pyridazine moiety is recognized as a privileged structure, and substitutions at various positions (2, 3, 6, 7, and 8) are known to dictate kinase selectivity and potency, making it an ideal candidate for such computational design and screening efforts. nih.gov

Preclinical Pharmacological Evaluation in in Vitro and Animal Models

In Vitro Cellular Activity Assays

In vitro studies have been fundamental in elucidating the mechanisms of action of 2,6-dimethylimidazo[1,2-b]pyridazine derivatives at the cellular level. These assays have demonstrated a range of activities, from enzyme inhibition to modulation of complex cellular processes like extracellular vesicle release and cell proliferation.

Derivatives of the this compound scaffold have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies. A notable derivative, phenyl(R)‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin‐8‐yl)pyrrolidin‐3‐yl)‐carbamate (PDDC), was identified as a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). nih.govnih.gov This enzyme is a major regulator in the biogenesis of extracellular vesicles, making its inhibition a therapeutic target for neurological disorders. nih.govnih.gov

Furthermore, other derivatives have shown significant inhibitory activity against various kinases. For instance, (2S,6R)-2,6-Dimethyl-4-(3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine was found to inhibit Transforming growth factor-β activated kinase (TAK1) with an IC50 of 55 nM. nih.gov The imidazo[1,2-b]pyridazine (B131497) structure has also served as a basis for developing potent inhibitors of Monopolar spindle 1 (Mps1) kinase and cyclin-dependent kinases (CDKs), which are crucial targets in oncology. nih.govnih.gov

Derivative NameTarget EnzymePotency (IC50 / pIC50)
Phenyl(R)‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin‐8‐yl)pyrrolidin‐3‐yl)‐carbamate (PDDC)Neutral Sphingomyelinase 2 (nSMase2)pIC50 = 6.57
(2S,6R)-2,6-Dimethyl-4-(3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)morpholineTAK1 Kinase55 nM
Imidazo[1,2-b]pyridazine-based compound 27fMps1 Kinase0.70 nM (cellular)

The antiproliferative properties of imidazo[1,2-b]pyridazine derivatives have been demonstrated across a variety of cancer cell lines. A specific derivative, compound 27f, which is based on the imidazo[1,2-b]pyridazine scaffold, exhibited remarkable antiproliferative activity in the nanomolar range against several cancer cell lines, including a lung cancer cell line (A549) with an IC50 of 6.0 nM. nih.gov

In studies targeting multiple myeloma, analogs of this compound effectively inhibited the growth of MPC-11 and H929 cell lines, with GI50 values as low as 30 nM. nih.govresearchgate.net Additionally, substituted imidazo[1,2-b]pyridazine compounds have shown antiproliferative effects on the human neuroblastoma cell line, IMR-32. nih.govmdpi.com These findings underscore the potential of this chemical scaffold in the development of novel anticancer agents. nih.gov

Cell LineDerivativePotency (IC50 / GI50)Cancer Type
A549Imidazo[1,2-b]pyridazine-based compound 27f6.0 nMLung Cancer
MPC-11This compound analogs30 nMMultiple Myeloma
H929This compound analogs30 nMMultiple Myeloma
IMR-32Substituted imidazo[1,2-b]pyridazineActivity notedNeuroblastoma

The role of this compound derivatives in modulating cellular communication has been investigated through assays on extracellular vesicle (EV) release. The nSMase2 inhibitor, PDDC, was shown to dose-dependently inhibit the release of astrocyte-derived extracellular vesicles (ADEVs) in primary astrocyte cultures, with a pEC50 of 5.5. nih.govnih.gov Since EVs can transport pathological cargo that contributes to disease progression, their inhibition represents a promising therapeutic strategy for neurological disorders. nih.govnih.gov The ability of PDDC to effectively block ADEV release in vitro highlights its potential to interfere with these pathological processes. nih.gov

The neuroprotective effects of imidazo[1,2-b]pyridazine derivatives have been evaluated using C6 rat brain glioma cells as a model for studying protection against oxidative stress. nih.govresearchgate.net Two derivatives, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2), demonstrated significant in vitro neuroprotective activity. nih.govresearchgate.net Their mechanism of action involves the reduction of reactive oxygen species (ROS) release, thereby protecting the cells from oxidative damage. nih.govresearchgate.net

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, derivatives of this compound have been advanced to in vivo studies to assess their efficacy in complex physiological and pathological settings. These studies have primarily focused on models of neurological disorders.

The therapeutic potential of this compound derivatives has been validated in several animal models of neurological conditions. The compounds DM1 and DM2, which showed promise as human Cav3.1 voltage-gated calcium channel blockers, exhibited significant anti-absence activity in vivo. nih.govresearchgate.net Their efficacy was further confirmed in anti-seizure models; they demonstrated potent effects in CD-1 ICR mice following pentylenetetrazol administration and in DBA/2 mice with seizures induced by audiogenic stimuli. nih.govresearchgate.net

In a model of acute brain injury, the nSMase2 inhibitor PDDC was shown to robustly inhibit the release of astrocyte-derived extracellular vesicles and the associated peripheral immunological response when administered systemically. nih.govnih.gov This finding is significant as it provides in vivo proof-of-concept for the inhibition of EV release as a therapeutic approach for inflammatory brain lesions. nih.gov


Preclinical Models of Alcoholism

A key derivative of the this compound structure, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), has been evaluated for its efficacy in preclinical models of alcoholism. This compound is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).

Research has demonstrated its activity in rodent models of alcohol dependence. In studies involving Wistar rats with a history of alcohol dependence, MTIP was effective in blocking excessive alcohol self-administration. benthamdirect.com Similar results were observed in a genetic model of high alcohol preference, the msP rat. benthamdirect.com Notably, the compound exerted these effects at dose levels that did not impact alcohol self-administration in non-dependent Wistar rats.

Furthermore, MTIP has shown efficacy in preventing stress-induced relapse to alcohol seeking, a critical aspect of addiction. The compound blocked the reinstatement of alcohol-seeking behavior induced by stress in both post-dependent Wistar rats and the genetically selected msP rat model. benthamdirect.com

Preclinical ModelCompoundKey FindingReference
Wistar rats with history of dependenceMTIPBlocked excessive alcohol self-administration benthamdirect.com
msP rats (genetic high alcohol preference)MTIPBlocked excessive alcohol self-administration benthamdirect.com
Post-dependent Wistar ratsMTIPBlocked reinstatement of stress-induced alcohol seeking benthamdirect.com
msP ratsMTIPBlocked reinstatement of stress-induced alcohol seeking benthamdirect.com

Animal Models of HIV-1 Infection

The evaluation of this compound and its direct derivatives in animal models of Human Immunodeficiency Virus-1 (HIV-1) infection is not documented in the available scientific literature. Research into the anti-HIV potential of related heterocyclic systems has been conducted, but these studies have focused on different isomers of the core scaffold and have been limited to in vitro assessments.

For instance, a series of substituted imidazo[1,5-b]pyridazines, which are structural isomers of the imidazo[1,2-b]pyridazine class, were tested for their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov One derivative, 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone, demonstrated exceptional potency against the RT enzyme in biochemical assays. nih.gov Several compounds in this series also inhibited the replication of HIV-1 in cell culture models. nih.gov However, these findings have not been extended to efficacy studies in animal models.

Murine Models of Alzheimer's Disease

While therapeutic efficacy studies of this compound derivatives in murine models of Alzheimer's disease (AD) have not been reported, the core structure has been identified as a scaffold for developing agents that can bind to neuropathological hallmarks of the disease. Specifically, research has focused on designing these compounds to interact with β-amyloid (Aβ) plaques.

A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates in vitro. nih.gov The structure-activity relationship studies indicated that substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring system significantly influenced binding. One compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited a high binding affinity with an inhibition constant (Ki) of 11.0 nM. nih.gov This suggests that the imidazo[1,2-b]pyridazine scaffold could be valuable for the development of novel radiotracers for positron emission tomography (PET) imaging of Aβ plaques in the brain. nih.gov However, these in vitro binding studies have not yet been followed by in vivo evaluations in transgenic AD mouse models.

Antitubercular Efficacy Evaluation in Mouse Models

The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential against Mycobacterium tuberculosis. Numerous derivatives have demonstrated potent activity in vitro against the H37Rv strain. tsijournals.comhakon-art.comnih.gov However, translating this in vitro potency into in vivo efficacy in mouse models has proven challenging.

In one study, a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives showed high activity against M. tuberculosis in vitro, with minimum inhibitory concentration (MIC) values often around 0.63–1.26 μM. flinders.edu.au Despite this promising in vitro profile, the compounds were found to be inactive when tested in a mouse model of tuberculosis infection. flinders.edu.au Subsequent pharmacokinetic investigations revealed that these compounds possess very short metabolic half-lives (less than 10 minutes) in mouse liver microsomes, suggesting rapid metabolic breakdown. flinders.edu.au This metabolic instability is the likely reason for the lack of in vivo activity.

Compound SeriesIn Vitro Activity (MIC)In Vivo Mouse Model OutcomePostulated Reason for OutcomeReference
3-methoxy-2-phenylimidazo[1,2-b]pyridazines~0.63–1.26 μMInactiveVery short metabolic half-life (<10 min) flinders.edu.au
Benzohydrazide-imidazo[1,2-b]pyridazine derivatives1.6 to 6.25 μg/mLNot ReportedN/A tsijournals.comhakon-art.com
Phenoxy-imidazo[1,2-b]pyridazine amide derivatives25 μg/mL (moderate)Not ReportedN/A nih.gov

Preclinical Pharmacodynamics and Target Engagement Biomarker Studies

Pharmacodynamic studies have revealed that the imidazo[1,2-b]pyridazine scaffold is a "privileged structure," capable of interacting with a diverse range of biological targets, particularly protein kinases. The specific molecular target is dictated by the nature and position of substituents on the core ring system.

A prominent target for this class of compounds is the corticotropin-releasing factor 1 (CRF1) receptor, where antagonism has been demonstrated in preclinical models of alcoholism. benthamdirect.com Beyond this, various derivatives have been developed as potent inhibitors of several protein kinases implicated in oncology and inflammatory diseases. These targets include:

IKKβ: Derivatives have shown to inhibit I-kappa B kinase β (IKKβ), leading to anti-inflammatory effects in animal models of arthritis. nih.gov

TAK1: The transforming growth factor-β activated kinase (TAK1) has been identified as a target, with inhibitors showing activity against multiple myeloma cells. nih.gov

ALK: Anaplastic lymphoma kinase (ALK) inhibitors based on this scaffold have been developed, showing activity against multiple resistant mutants relevant to non-small cell lung cancer. nih.gov

mTOR: The mechanistic target of rapamycin (B549165) (mTOR) has also been successfully targeted, with diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine showing potent mTOR inhibition and in vivo anticancer effects in xenograft models. researchgate.net

CDK12/13: Covalent inhibitors targeting cyclin-dependent kinases 12 and 13 have been designed, which form a bond with a cysteine residue (Cys1039) in the target protein. nih.gov

In other therapeutic areas, derivatives have been identified as blockers of human Cav3.1 voltage-gated calcium channels, which is the basis for their potential as antiepileptic agents. nih.gov Furthermore, the binding of specific derivatives to β-amyloid aggregates represents a form of target engagement relevant to Alzheimer's disease diagnostics. nih.gov While these studies identify molecular targets, specific biomarker studies to confirm target engagement in preclinical models (e.g., measuring the phosphorylation of a downstream substrate of a target kinase) are often integrated into broader efficacy evaluations rather than being reported as standalone investigations.

Emerging Research and Future Directions

Development of Next-Generation 2,6-Dimethylimidazo[1,2-b]pyridazine Compounds

Researchers are actively modifying the core this compound structure to create new derivatives with improved potency, selectivity, and drug-like properties. nih.gov These efforts involve strategic substitutions at various positions on the imidazo[1,2-b]pyridazine (B131497) ring system, which has been shown to dictate kinase selectivity and potency. nih.gov

Key strategies in developing these next-generation compounds include:

Macrocyclization: Creating large, ring-based structures to enhance binding affinity and overcome drug resistance mutations. For example, novel macrocyclic derivatives have been designed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), effectively combating mutations like G1202R that confer resistance to second-generation inhibitors. nih.govresearchgate.net

Substitution with Bioactive Moieties: Introducing groups like morpholine (B109124) or piperazine (B1678402) at the 6-position of the scaffold has been found to significantly enhance kinase inhibition. nih.gov This approach led to the discovery of potent inhibitors of Transforming growth factor-β activated kinase (TAK1). nih.govresearchgate.net

Diaryl Urea (B33335) Derivatives: A series of imidazo[1,2-b]pyridazine diaryl urea derivatives have been synthesized and shown to have significant anti-proliferative activity, particularly against non-small cell lung cancer cell lines by inhibiting the mTOR kinase. nih.gov

Covalent Inhibitors: Designing molecules that form a permanent covalent bond with their target can lead to increased potency and duration of action. Novel imidazo[1,2-b]pyrazine-based compounds have been developed as covalent inhibitors of cyclin-dependent kinases 12/13 (CDK12/13), showing promise in treating triple-negative breast cancer. nih.gov

Functionalization for Imaging: Derivatives have been specifically designed for diagnostic purposes. By adding moieties like 2-(4′-Dimethylaminophenyl), researchers have created compounds that bind with high affinity to β-amyloid plaques, making them potential candidates for developing new radiotracers for Positron Emission Tomography (PET) imaging in Alzheimer's disease. nih.gov

Table 1: Examples of Next-Generation Imidazo[1,2-b]pyridazine Derivatives
Derivative ClassStructural ModificationIntended Biological TargetReference
Macrocyclic DerivativesIncorporation of the core scaffold into a large macrocyclic ringAnaplastic Lymphoma Kinase (ALK) and its resistant mutants nih.govresearchgate.net
6-Substituted DerivativesAddition of morpholine or piperazine at the C6 positionTransforming growth factor-β activated kinase (TAK1) nih.gov
Diaryl Urea DerivativesAttachment of a diaryl urea moietymTOR Kinase nih.gov
Amyloid Plaque LigandsAddition of a 2-(4′-Dimethylaminophenyl) groupβ-Amyloid (Aβ) Plaques nih.gov

Exploration of Novel Therapeutic Indications and Biological Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold has led to its investigation across a wide spectrum of diseases. Initially recognized for its potential in oncology, its derivatives are now being explored for a variety of other therapeutic uses. researchgate.net

Oncology: This remains a primary focus.

ALK-Positive Lung Cancer: Derivatives are being developed to treat non-small cell lung cancers, with a particular emphasis on overcoming resistance to existing therapies by targeting mutations such as G1202R and the double mutation L1196M/G1202R. nih.govresearchgate.net

Multiple Myeloma: The kinase TAK1 is overexpressed in multiple myeloma, making it a key therapeutic target. Imidazo[1,2-b]pyridazine-based TAK1 inhibitors have shown potent activity in inhibiting the growth of multiple myeloma cell lines. nih.gov

Triple-Negative Breast Cancer (TNBC): CDK12/13 have been identified as promising targets for this aggressive form of breast cancer, and novel covalent inhibitors based on a related imidazo[1,2-b]pyrazine scaffold have demonstrated superior efficacy compared to existing inhibitors in preclinical studies. nih.gov

Neurodegenerative Diseases:

Alzheimer's Disease: The ability of certain derivatives to bind selectively to β-amyloid plaques is being harnessed to develop diagnostic imaging agents. These tools could enable earlier diagnosis and help monitor the effectiveness of new treatments for Alzheimer's disease. nih.gov

Neurological Disorders:

Epilepsy: Specific derivatives, such as 7‐methyl‐2‐phenylimidazo[1,2‐b]pyridazin‐3‐carboxylic acid, have been identified as blockers of Cav3.1 voltage-gated calcium channels. These compounds show promising anti-seizure activity in animal models, positioning them as potential new antiepileptic drugs. researchgate.netresearchgate.net

Infectious Diseases:

The broader class of imidazopyridines has been investigated for activity against various pathogens, including those responsible for tuberculosis. researchgate.netnih.gov

Table 2: Novel Biological Targets and Therapeutic Indications
Biological TargetTherapeutic IndicationKey Research FindingReference
Anaplastic Lymphoma Kinase (ALK)Non-Small Cell Lung CancerCompounds show activity against wild-type and drug-resistant ALK mutants (G1202R). nih.gov
TAK1 KinaseMultiple MyelomaLead compounds inhibit TAK1 with an IC50 of 55 nM and inhibit cancer cell growth with GI50 values as low as 30 nM. nih.gov
mTOR KinaseCancer (e.g., Lung Cancer)Derivatives A17 and A18 show mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov
CDK12/13Triple-Negative Breast CancerA lead compound demonstrates potent inhibition with a CDK12 IC50 of 15.5 nM and a CDK13 IC50 of 12.2 nM. nih.gov
β-Amyloid PlaquesAlzheimer's Disease (Diagnostics)Compound 4 shows high binding affinity (Ki = 11.0 nM) to synthetic Aβ aggregates. nih.gov
Cav3.1 Calcium ChannelsEpilepsyDerivatives exhibit potent anti-seizure effects in animal models. researchgate.net

Integration of Advanced Methodologies in Synthesis and Biological Evaluation

Progress in developing this compound derivatives is being accelerated by the adoption of advanced chemical and biological techniques. These methods allow for more efficient creation of new molecules and a deeper understanding of their biological effects.

Advanced Synthesis Methodologies:

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium- and copper-catalyzed reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) to construct the complex architecture of these molecules. These reactions are crucial for functionalizing the imidazo[1,2-b]pyridazine core. researchgate.net

C-H Activation: This cutting-edge technique allows chemists to directly modify the carbon-hydrogen bonds of the core structure, offering a more efficient and atom-economical way to create new derivatives. researchgate.net

Palladium-Free Synthesis: Recognizing the cost and potential toxicity of palladium catalysts, researchers are developing alternative synthetic routes. A recent five-step, Pd-free synthesis for a key intermediate of the drug Risdiplam, which contains a 2,8-dimethylimidazo[1,2-b]pyridazine (B13678787) core, utilizes a copper(I)-catalyzed heterocyclization. This approach is more practical and scalable for large-scale production. mdpi.com

Green Chemistry Approaches: Techniques such as using microwave and ultrasound irradiation are being employed to create these compounds. These methods are more environmentally friendly, often requiring less energy and solvent while proceeding more quickly than traditional methods. researchgate.net

Advanced Biological Evaluation Techniques:

In Vitro Assays: A battery of tests is used to characterize new compounds. This includes enzymatic assays to determine inhibitory concentrations (IC50 values) against specific kinases, cell proliferation assays (e.g., SRB assay) to measure anti-cancer activity (GI50 values), and binding assays to quantify affinity to targets like amyloid plaques (Ki values). nih.govnih.govnih.gov

Cell-Based Mechanistic Studies: To understand how these compounds work, researchers study their effects on cellular processes. This can involve analyzing the cell cycle to see if the compounds induce cell cycle arrest, and Western blotting to determine if they suppress the phosphorylation (activation) of key signaling proteins like AKT and S6. nih.gov

In Vivo Models: The most promising compounds are advanced into animal models to assess their effects in a living organism. For cancer research, this often involves using nude mice with human tumor xenografts to observe the compound's ability to shrink tumors. nih.gov Pharmacokinetic studies are also conducted in animals to understand how the compound is absorbed, distributed, metabolized, and excreted. nih.gov

Q & A

Q. What are the established synthetic routes for 2,6-Dimethylimidazo[1,2-b]pyridazine?

The synthesis typically involves condensation of substituted pyridazine precursors with reagents like haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate to form the fused imidazo[1,2-b]pyridazine core . Transition-metal-catalyzed methods (e.g., copper with acetylacetonate ligands or palladium-based catalysts) are increasingly used for cross-coupling reactions to introduce substituents. For example, Suzuki–Miyaura coupling reactions enable the introduction of aryl or heteroaryl groups at specific positions .

Q. How is the compound characterized post-synthesis?

Routine characterization includes nuclear magnetic resonance (1H/13C NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups. For example, in TAK1 kinase inhibitor studies, HRMS confirmed the molecular ion [M + H]+ with <0.3 ppm error . X-ray crystallography may also resolve structural ambiguities in complex derivatives .

Q. What distinguishes imidazo[1,2-b]pyridazine isomers from other imidazopyridazine variants?

Imidazo[1,2-b]pyridazine (shared nitrogen at position 1) differs from imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine in nitrogen positioning and electronic properties. These structural differences influence reactivity, solubility, and pharmacological activity. Computational modeling (e.g., DFT) can predict isomer-specific interactions with biological targets .

Advanced Research Questions

Q. How does this compound interact with pharmacological targets?

The compound and its derivatives exhibit diverse mechanisms:

  • TAK1 kinase inhibition : Substituents like morpholine rings enhance binding affinity, as shown in compound 26 (IC₅₀ = 3.2 nM) .
  • nSMase2 inhibition : Derivatives like PDDC block ceramide-mediated exosome biogenesis, though their exact role in cancer progression requires further validation .
  • CRF receptor antagonism : The 2,6-dimethyl group enhances blood-brain barrier penetration, as demonstrated in alcoholism models .

Q. How to address conflicting data on the role of this compound derivatives in exosome biology?

While PDDC inhibits nSMase2 (a key enzyme in exosome formation), its efficacy varies across cell lines due to ceramide heterogeneity. Researchers should:

  • Use lipidomic profiling to quantify ceramide species in target cells .
  • Compare exosome secretion via nanoparticle tracking (NTA) and Western blotting for exosome markers (e.g., CD63) .

Q. What strategies optimize synthetic yields for complex derivatives?

  • Catalyst selection : Copper catalysts with hexafluoroacetylacetonate ligands improve regioselectivity in cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time for Pd-catalyzed couplings (e.g., forming 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine) .
  • Purification : Reverse-phase HPLC resolves closely related isomers, ensuring >95% purity for biological assays .

Q. How do structural modifications enhance target selectivity?

  • Carboxylic acid addition : The 3-carboxylic acid derivative (CAS 1518631-38-3) improves water solubility for in vivo studies .
  • Halogenation : Bromine at position 3 (e.g., compound S4 ) facilitates further functionalization via cross-coupling .
  • Chiral centers : (2S,6R)-dimethylmorpholine groups in TAK1 inhibitors reduce off-target effects by optimizing steric fit .

Q. What emerging therapeutic applications are being explored beyond initial findings?

  • Antiviral activity : Derivatives like PDDC show promise as HIV-1 inhibitors by targeting exosome-mediated viral dissemination .
  • Oncology : Imidazo[1,2-b]pyridazine-based Haspin inhibitors (e.g., tricyclic derivatives in EP patents) disrupt cancer cell mitosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.